molecular formula C9H7ClF4O B8031633 5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene

5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B8031633
M. Wt: 242.60 g/mol
InChI Key: QWQYYWKHYYPPIQ-UHFFFAOYSA-N
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Description

5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene: is an organic compound characterized by the presence of chloro, ethoxy, fluoro, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 1,3-Dichloro-2-fluoro-5-(1-trifluoromethyl-ethenyl)benzene

Uniqueness

5-Chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4O/c1-2-15-7-4-5(10)3-6(8(7)11)9(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYYWKHYYPPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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